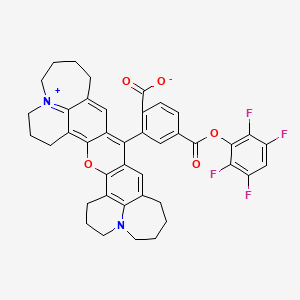
Nct-tfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NCT-TFP is a chemical compound known for its role as a probe in identifying inhibitors of poly (ADP-ribose) polymerases (PARP). Poly (ADP-ribose) polymerases are enzymes involved in various cellular processes, including DNA repair and programmed cell death. This compound is utilized in scientific research to study the inhibition of these enzymes, which has implications in cancer therapy and other medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NCT-TFP involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as Friedel-Crafts acylation and nucleophilic substitution.
Coupling Reactions: The intermediate compounds are then coupled using reagents like palladium catalysts to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
NCT-TFP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified chemical structures.
Substitution: Formation of substituted products with new functional groups.
Applications De Recherche Scientifique
NCT-TFP has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the inhibition of poly (ADP-ribose) polymerases, aiding in the development of new chemical inhibitors.
Biology: Employed in cellular studies to understand the role of poly (ADP-ribose) polymerases in DNA repair and cell death.
Medicine: Investigated for its potential in cancer therapy by targeting poly (ADP-ribose) polymerases inhibitors.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mécanisme D'action
NCT-TFP exerts its effects by binding to poly (ADP-ribose) polymerases and inhibiting their activity. This inhibition prevents the enzymes from repairing damaged DNA, leading to cell death in cancer cells. The molecular targets include the active sites of poly (ADP-ribose) polymerases, and the pathways involved are related to DNA repair and programmed cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: Another inhibitor of poly (ADP-ribose) polymerases used in cancer therapy.
Rucaparib: A similar compound with applications in cancer treatment.
Niraparib: Known for its role in inhibiting poly (ADP-ribose) polymerases in cancer cells
Uniqueness of NCT-TFP
This compound is unique due to its specific structure, which allows it to act as a highly selective probe for poly (ADP-ribose) polymerases inhibitors. Its ability to bind selectively to the active sites of these enzymes makes it a valuable tool in scientific research and drug development .
Propriétés
Formule moléculaire |
C41H34F4N2O5 |
|---|---|
Poids moléculaire |
710.7 g/mol |
Nom IUPAC |
2-(3-oxa-25-aza-9-azoniaheptacyclo[18.8.1.15,9.02,18.04,16.025,29.014,30]triaconta-1(29),2(18),4,9(30),14,16,19-heptaen-17-yl)-4-(2,3,5,6-tetrafluorophenoxy)carbonylbenzoate |
InChI |
InChI=1S/C41H34F4N2O5/c42-30-20-31(43)34(45)39(33(30)44)52-41(50)23-11-12-24(40(48)49)27(19-23)32-28-17-21-7-1-3-13-46-15-5-9-25(35(21)46)37(28)51-38-26-10-6-16-47-14-4-2-8-22(36(26)47)18-29(32)38/h11-12,17-20H,1-10,13-16H2 |
Clé InChI |
HIQOSFLVLGJWID-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCCC3=C2C(=CC4=C3OC5=C6CCC[N+]7=C6C(=CC5=C4C8=C(C=CC(=C8)C(=O)OC9=C(C(=CC(=C9F)F)F)F)C(=O)[O-])CCCC7)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


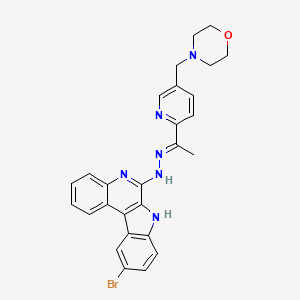
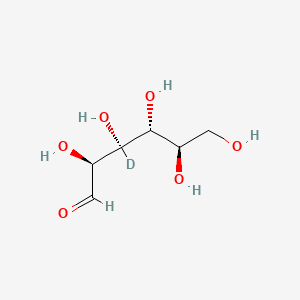
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)
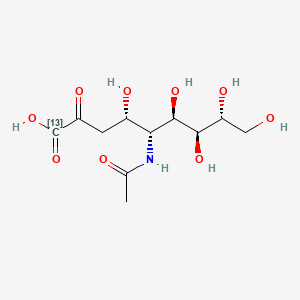
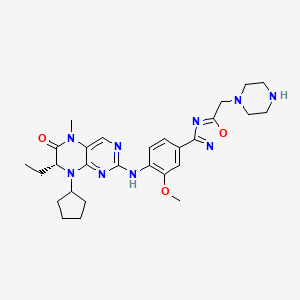
![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
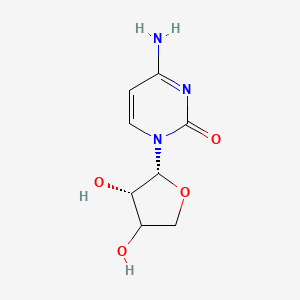
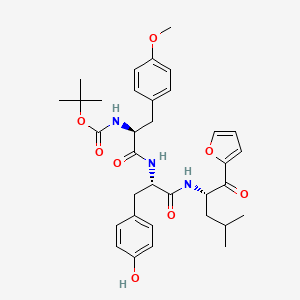
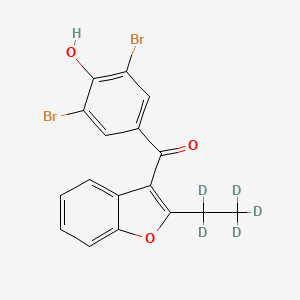
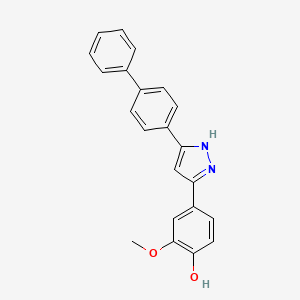
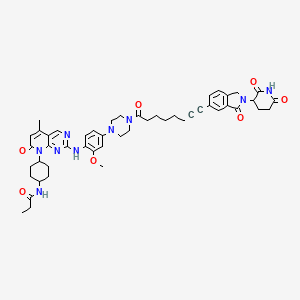
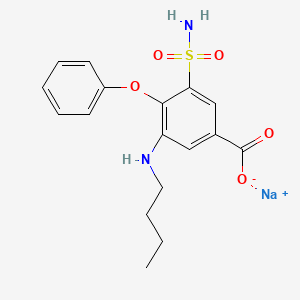
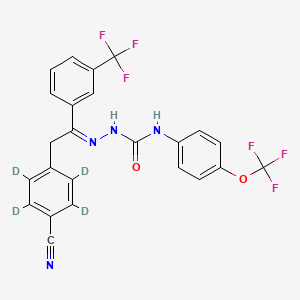
![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)
